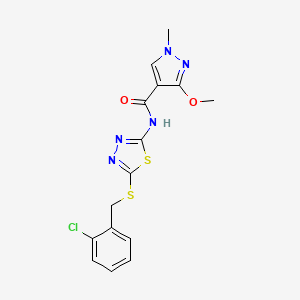

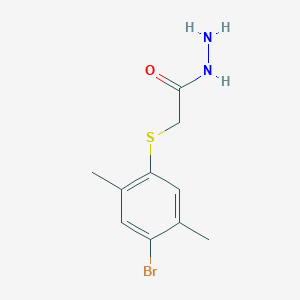

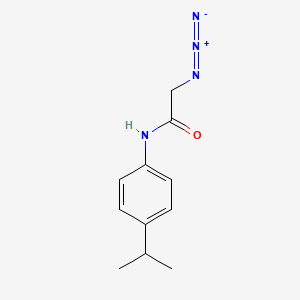

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives often involve complex processes . For example, the construction of a benzofuran ring can be achieved through a unique free radical cyclization cascade . Another method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate serves as a versatile intermediate in the synthesis of complex chemical structures. For instance, it has been implicated in the formation of N-(o-aminobenzoyl)amino-acid esters through catalytic hydrogenation, further leading to the synthesis of 3-substituted 1,2,3-benzotriazin-4(3H)-ones or converted into N-(o-azidobenzoyl)amino-acid esters, which are crucial for developing potential irreversible chymotrypsin inhibitors (Mair & Stevens, 1971).

Molecular Structure and Vibrational Studies

Recent advancements in spectroscopy have allowed for detailed analysis of molecules similar to Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate, offering insights into their molecular structures and vibrational wavenumbers. This is exemplified in studies utilizing quantum chemical calculations and spectroscopic techniques to determine the molecular structures and vibrational modes of related compounds, providing a foundation for understanding chemical reactivity and interactions at the molecular level (Ünsalan et al., 2020).

Synthesis of Polyfunctionalized Compounds

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate also finds application in the synthesis of polyfunctionalized compounds. An efficient methodology has been developed for synthesizing multifunctionalized benzofuran-4(5H)-ones, showcasing the compound's role in creating bioactive molecules that could have potential pharmaceutical applications (Ma et al., 2014).

Catalysis and Reaction Mechanisms

In catalysis, derivatives of Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate have been utilized in reactions demonstrating the platinum-catalyzed intermolecular hydroamination of unactivated olefins, showcasing the compound's utility in developing novel catalytic processes that enhance synthetic efficiency and selectivity (Wang & Widenhoefer, 2004).

Zukünftige Richtungen

Given the strong biological activities of benzofuran compounds, they have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, future research could focus on exploring the biological activities of Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate and its potential applications in medicine.

Eigenschaften

IUPAC Name |

ethyl 3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(13-5-3-4-6-14(13)26-16)19-17(21)11-7-9-12(10-8-11)20(23)24/h3-10H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMJOAOGFUIIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)

![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)

![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)